3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine

PET imaging α-synuclein Parkinson's disease

3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine is a synthetic phenothiazine derivative characterized by a 7-nitro substitution and a 3-(2-fluoroethoxy) side chain. This compound belongs to a class of tricyclic heteroaromatic molecules investigated for their ability to bind α-synuclein (α-syn) aggregates, a pathological hallmark of Parkinson's disease and related synucleinopathies.

Molecular Formula C14H11FN2O3S
Molecular Weight 306.31 g/mol
Cat. No. B7595921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine
Molecular FormulaC14H11FN2O3S
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])SC3=C(N2)C=CC(=C3)OCCF
InChIInChI=1S/C14H11FN2O3S/c15-5-6-20-10-2-4-12-14(8-10)21-13-7-9(17(18)19)1-3-11(13)16-12/h1-4,7-8,16H,5-6H2
InChIKeyYLFOKDQDWWSPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine: A Fluorinated Phenothiazine Scaffold for PET Tracer Development in α-Synucleinopathies


3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine is a synthetic phenothiazine derivative characterized by a 7-nitro substitution and a 3-(2-fluoroethoxy) side chain [1]. This compound belongs to a class of tricyclic heteroaromatic molecules investigated for their ability to bind α-synuclein (α-syn) aggregates, a pathological hallmark of Parkinson's disease and related synucleinopathies [1]. The presence of the fluoroethoxy group enables radiolabeling with fluorine-18 ([18F]), rendering it a potential positron emission tomography (PET) imaging agent for non-invasive detection and quantification of α-syn deposition in the central nervous system [1].

Why 3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine Cannot Be Interchanged with Other 7-Nitro-10H-Phenothiazine Derivatives


The simple substitution of 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine with a close structural analog, such as its 3-methoxy congener, is not scientifically justified due to quantifiable differences in both in vitro binding affinity and in vivo pharmacokinetic behavior. While the core 7-nitro-10H-phenothiazine scaffold is conserved, the specific 3-substituent exerts a demonstrable influence on α-synuclein binding (Ki values differ by ~17 nM) and, more critically, on brain retention kinetics [1]. The 3-(2-fluoroethoxy) variant exhibits significantly slower washout from the brain (%ID/g at 60 min post-injection: 0.410 ± 0.030 vs. 0.158 ± 0.014 for the methoxy analog), which directly impacts PET image contrast and quantification potential [1]. Furthermore, the 2-fluoroethoxy group is an essential structural feature that allows for [18F]-radiolabeling, an option not available for the 3-methoxy analog, which requires [11C]-labeling with its inherent shorter half-life [1]. These divergent properties mandate careful, evidence-based selection rather than casual interchangeability.

Quantitative Comparative Evidence for 3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine Against Key Comparators


α-Synuclein Binding Affinity: A Direct Head-to-Head Comparison with 3-Methoxy-7-nitro-10H-phenothiazine

In a direct competitive binding assay against recombinant α-synuclein fibrils, 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine (Compound 2b) demonstrated a Ki of 49.0 ± 4.9 nM [1]. This was compared to its closest structural analog, 3-methoxy-7-nitro-10H-phenothiazine (Compound 2a), which exhibited a higher affinity with a Ki of 32.1 ± 1.3 nM [1].

PET imaging α-synuclein Parkinson's disease binding affinity

In Vivo Brain Uptake and Washout Kinetics: Cross-Study Comparison with SIL5 and 3-Methoxy Analog

Ex vivo biodistribution studies in Sprague-Dawley rats revealed that [18F]2b (the [18F]-labeled target compound) achieved a total brain uptake of 0.758 ± 0.013 %ID/g at 5 min post-injection [1]. Crucially, its brain retention at 60 min was 0.410 ± 0.030 %ID/g, demonstrating a significantly slower washout compared to its [11C]-labeled methoxy analog ([11C]2a), which had a brain uptake of 0.158 ± 0.014 %ID/g at 60 min [1]. While not a direct head-to-head study, [11C]SIL5 (3-methoxy-7-nitro-10H-phenothiazine) has been reported to have 'rapid washout kinetics' in a non-human primate [2].

PET imaging biodistribution brain pharmacokinetics α-synuclein

Radiosynthetic Performance and Suitability for [18F]-PET Imaging

3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine (2b) is specifically designed for [18F]-labeling, offering a practical advantage over its [11C]-labeled analogs. The radiosynthesis of [18F]2b proceeds via a two-step, one-pot procedure with a decay-corrected radiochemical yield of 55–65% (n=4) [1]. The final product achieves a radiochemical purity >98% and a specific activity of >200 GBq/μmol [1]. In contrast, the methoxy analog [11C]2a is synthesized with a lower decay-corrected yield of 30–35% and a specific activity of 148–370 GBq/μmol [1].

Radiosynthesis PET tracer fluorine-18 specific activity

Binding Affinity Comparison with a Broader Set of Phenothiazine Analogs (SIL Series)

The α-synuclein binding affinity of 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine (Ki = 49.0 nM) [1] can be contextualized against a broader panel of phenothiazine analogs. For instance, SIL5 (3-methoxy-7-nitro-10H-phenothiazine) has a reported Ki of 66.2 nM (49.2–89.1 nM) for α-synuclein fibrils [2]. Other analogs, such as SIL26, demonstrate even higher affinity (Ki = 15.5 nM) [2].

α-synuclein SIL5 phenothiazine structure-activity relationship

Defined Application Scenarios for 3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine Based on Comparative Evidence


Development and Optimization of PET Imaging Protocols for α-Synuclein in Preclinical Models

The defined in vivo brain uptake and washout kinetics of [18F]2b, with its significantly slower clearance compared to the methoxy analog [1], make it particularly suitable for preclinical PET studies requiring extended imaging windows. This property is critical for dynamic PET scans that aim to quantify tracer binding and distribution over 60-120 minutes, a timeframe not effectively supported by the rapidly clearing [11C]2a [1]. Researchers can leverage the superior brain retention to achieve higher target-to-background ratios and more reliable kinetic modeling in rodent models of synucleinopathy.

Comparative Evaluation of Fluorinated vs. Carbon-11 Labeled Tracers in PET Radiochemistry Workflows

The higher and more reproducible radiochemical yield of [18F]2b (55-65%) compared to [11C]2a (30-35%) [1] positions this compound as a more robust candidate for radiochemistry facilities with established [18F]-production infrastructure. The longer half-life of [18F] (110 min) versus [11C] (20 min) also simplifies multi-step synthetic procedures, facilitates off-site distribution, and allows for more flexible PET scanning schedules. This compound serves as an excellent reference standard for developing and validating new [18F]-labeling strategies on the phenothiazine scaffold.

Structure-Activity Relationship (SAR) Studies on Phenothiazine-Derived α-Synuclein Ligands

With a well-defined binding affinity (Ki = 49.0 nM) [1] and a distinct 3-(2-fluoroethoxy) substitution, this compound is a key reference point in SAR investigations. Its affinity is intermediate between lower-affinity (e.g., SIL5, Ki = 66.2 nM) [2] and higher-affinity (e.g., SIL26, Ki = 15.5 nM) [2] analogs, making it a valuable tool for probing the effects of 3-position modifications on target engagement and pharmacokinetics. Procurement of this compound enables direct comparisons within the same experimental system to elucidate the contributions of the fluoroethoxy moiety to both binding and in vivo behavior.

Proof-of-Concept Studies for Novel PET Tracer Development in α-Synucleinopathies

The combination of acceptable α-synuclein affinity [1], proven BBB penetration [1], and the practical advantages of [18F]-labeling [1] makes this compound a compelling lead candidate for further optimization. It can be used as a starting point for designing next-generation fluorinated PET tracers with improved selectivity and lower non-specific binding. Its procurement enables medicinal chemistry teams to rapidly test hypotheses regarding the impact of additional structural modifications on the phenothiazine core, accelerating the identification of clinically translatable imaging agents for Parkinson's disease and related disorders.

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